Lana-DNA-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lana-DNA-IN-2 is a compound known as a latency-associated nuclear antigen-DNA interaction inhibitor. It is primarily used in research related to Kaposi’s sarcoma-associated herpesvirus (KSHV) infection. The compound has a molecular weight of 420.85 and a molecular formula of C22H17ClN4O3 .
准备方法
The synthetic routes and reaction conditions for Lana-DNA-IN-2 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of various reagents and solvents. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is stored at -20°C for long-term stability and can be dissolved in solvents for experimental use .
科学研究应用
Lana-DNA-IN-2 has a wide range of scientific research applications. It is used extensively in the study of Kaposi’s sarcoma-associated herpesvirus (KSHV) infection. The compound inhibits the interaction between the latency-associated nuclear antigen and DNA, which is crucial for the replication and maintenance of the viral genome during latent infection. This makes it a valuable tool in virology and cancer research. Additionally, this compound is used in studies related to viral latency, DNA-protein interactions, and the development of antiviral therapies .
作用机制
The mechanism of action of Lana-DNA-IN-2 involves the inhibition of the interaction between the latency-associated nuclear antigen and DNA. This interaction is essential for the replication and maintenance of the Kaposi’s sarcoma-associated herpesvirus genome during latent infection. By disrupting this interaction, this compound prevents the virus from maintaining its genome in infected cells, thereby inhibiting viral replication and persistence .
相似化合物的比较
Lana-DNA-IN-2 is unique in its ability to inhibit the interaction between the latency-associated nuclear antigen and DNA. Similar compounds include other latency-associated nuclear antigen-DNA interaction inhibitors, which also target the same interaction but may differ in their chemical structure and potency. Some of these similar compounds include those identified through fragment-based approaches and small molecule inhibitors developed for the same purpose .
属性
分子式 |
C22H17ClN4O3 |
---|---|
分子量 |
420.8 g/mol |
IUPAC 名称 |
4-[1-[6-(2-chloro-4-methoxyphenyl)-4-methylpyridin-3-yl]triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-9-19(17-8-7-16(30-2)10-18(17)23)24-11-21(13)27-12-20(25-26-27)14-3-5-15(6-4-14)22(28)29/h3-12H,1-2H3,(H,28,29) |
InChI 键 |
JSICOBMOPDIIEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。